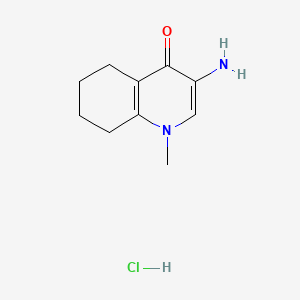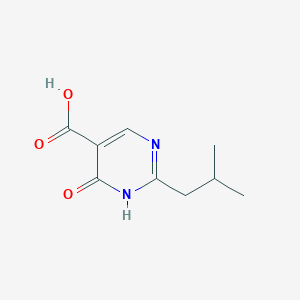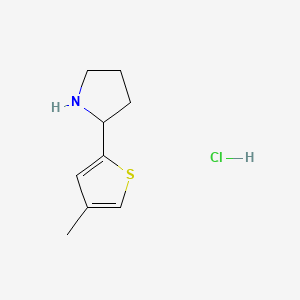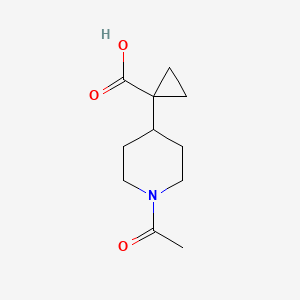
3-Amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of cyclohexanone with methylamine and an appropriate amine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, which facilitates the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, solvent selection, and purification techniques, to ensure high-quality output.
化学反応の分析
Types of Reactions
3-Amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
科学的研究の応用
3-Amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for treating diseases such as cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 3-Amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the amino and methyl groups.
1-Methylquinolin-4-one: Similar structure but without the amino group.
4-Aminoquinoline: Similar structure but without the hexahydro ring system.
Uniqueness
3-Amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other quinoline derivatives may not be as effective.
特性
分子式 |
C10H15ClN2O |
|---|---|
分子量 |
214.69 g/mol |
IUPAC名 |
3-amino-1-methyl-5,6,7,8-tetrahydroquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12-6-8(11)10(13)7-4-2-3-5-9(7)12;/h6H,2-5,11H2,1H3;1H |
InChIキー |
DLJXZWOUSCHHBF-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=O)C2=C1CCCC2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13486949.png)


![4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13486963.png)










